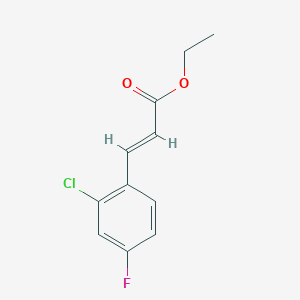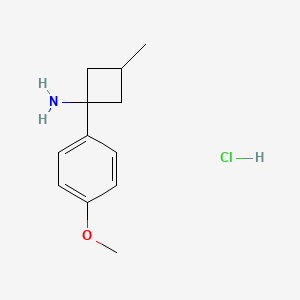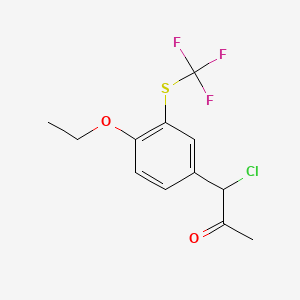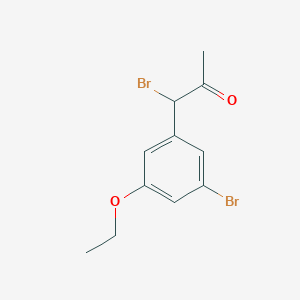
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is an organobromine compound with the molecular formula C11H12Br2O2 It is a derivative of propanone, featuring bromine and ethoxy substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-ethoxyphenylpropan-2-one. The typical synthetic route includes:
Bromination: The starting material, 3-ethoxyphenylpropan-2-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. This step introduces bromine atoms to the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propanoic acid.
科学的研究の応用
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one involves its interaction with biological targets through its bromine and carbonyl functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but lacks the ethoxy substituent.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure with methyl groups instead of ethoxy and bromine substituents.
Uniqueness
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is unique due to the presence of both bromine and ethoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C11H12Br2O2 |
|---|---|
分子量 |
336.02 g/mol |
IUPAC名 |
1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChIキー |
ZUVMQNLKKKKCCP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





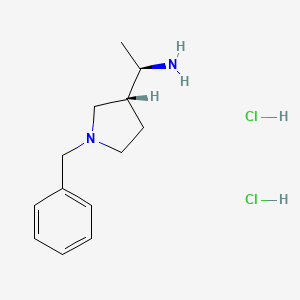
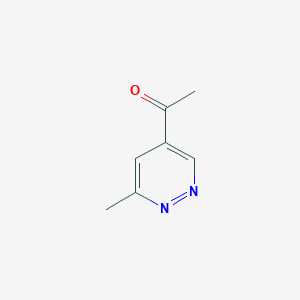
![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
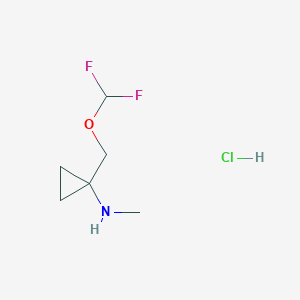

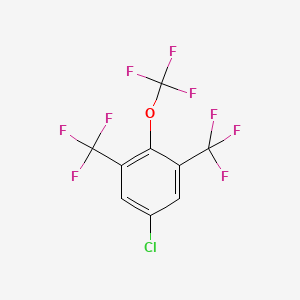
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
